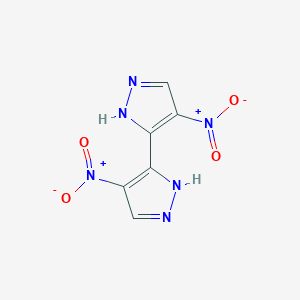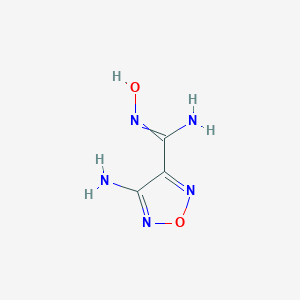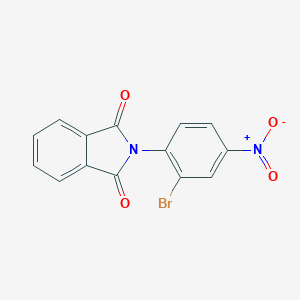![molecular formula C11H11N3O2 B377218 2-Cyano-N'-[(E)-(4-Methoxyphenyl)methyliden]acetohydrazid CAS No. 180793-12-8](/img/structure/B377218.png)
2-Cyano-N'-[(E)-(4-Methoxyphenyl)methyliden]acetohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is an organic compound with the molecular formula C11H11N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2-cyanoacetohydrazide and 4-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for 2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in derivatives with different functional groups replacing the methoxy group.
Wirkmechanismus
The mechanism of action of 2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The cyano group and the methoxyphenyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-cyano-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- N’-[(E)-(1,4-dioxido-2-quinoxalinyl)methylidene]acetohydrazide
- N’-[(E)-(2-benzyl-4-chlorophenyl)imino]methylacetohydrazide
Uniqueness
2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that may have different substituents, such as methyl or chloro groups. These differences can significantly affect the compound’s reactivity, binding affinity, and overall biological activity.
Eigenschaften
IUPAC Name |
2-cyano-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)8-13-14-11(15)6-7-12/h2-5,8H,6H2,1H3,(H,14,15)/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZFHVVLMCTTBI-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-Morpholinyl)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B377136.png)
![2-(4-Heptylphenyl)-6-(4'-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B377137.png)
![4-Anilinoanthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B377138.png)



![Methyl 4-[4-[(4-methoxy-4-oxobutanoyl)amino]anilino]-4-oxobutanoate](/img/structure/B377146.png)
![Methyl 4-({4'-[(4-methoxy-4-oxobutanoyl)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}amino)-4-oxobutanoate](/img/structure/B377149.png)



![Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B377154.png)

![Diisopropyl 1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl phosphate](/img/structure/B377157.png)
